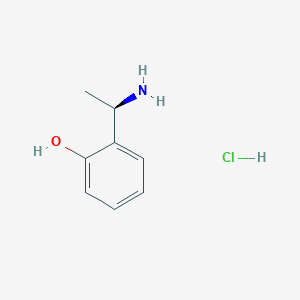

(R)-2-(1-Aminoethyl)phenol hydrochloride

Descripción

(R)-2-(1-Aminoethyl)phenol hydrochloride (CAS: 1287718-47-1) is a chiral amine derivative with the molecular formula C₈H₁₃ClN₂ and a molar mass of 172.66 g/mol . It features a phenol ring substituted with an aminoethyl group in the ortho position, with the (R)-configuration at the chiral center. This compound is utilized in pharmaceutical research, particularly in the synthesis of enantioselective ligands or bioactive molecules due to its amine and phenolic functional groups .

Propiedades

IUPAC Name |

2-[(1R)-1-aminoethyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEJZMDAOOGQQP-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminoethyl)phenol hydrochloride typically involves the asymmetric reduction of the corresponding ketone or imine precursor. One common method is the catalytic asymmetric hydrogenation of 2-acetylphenol using a chiral catalyst to obtain ®-2-(1-Aminoethyl)phenol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of ®-2-(1-Aminoethyl)phenol hydrochloride often employs large-scale catalytic asymmetric synthesis techniques. These methods utilize chiral catalysts and hydrogenation processes to ensure high enantioselectivity and yield. The final product is purified and crystallized to obtain the hydrochloride salt in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

®-2-(1-Aminoethyl)phenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The phenol group can be reduced to form cyclohexanol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of amides or other substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Chiral Drug Development : The compound serves as a chiral building block in the synthesis of pharmaceuticals. Its ability to selectively interact with biological targets makes it valuable for developing enantioselective drugs.

- Neuropharmacology : Due to its structural similarity to neurotransmitters like tyramine, (R)-2-(1-Aminoethyl)phenol hydrochloride may modulate neurotransmitter systems, presenting potential therapeutic applications in treating depression and anxiety disorders.

Organic Synthesis

- Asymmetric Synthesis : The compound is utilized as a ligand in chiral catalysis and as an intermediate in synthesizing various bioactive compounds. Its chiral nature facilitates the production of enantiomerically pure substances.

- Building Block for Pharmaceuticals : It is incorporated into the synthesis of quinolone antibacterials, enhancing their efficacy against bacterial DNA gyrase, which is crucial for bacterial cell replication.

Biological Research

- Enzyme Interaction Studies : Research indicates that this compound can influence enzyme activity and receptor binding due to its amino and phenolic functionalities. This interaction is vital for understanding its pharmacodynamics and pharmacokinetics.

- Neurotransmitter Pathway Research : Ongoing studies focus on its role in neurotransmitter pathways, aiming to elucidate new therapeutic avenues for neurological disorders.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on serotonin receptors, revealing that it acts as a selective modulator. This property suggests potential applications in developing treatments for mood disorders .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that incorporating this compound into quinolone antibiotics significantly increased their potency against resistant bacterial strains. The mechanism involves enhanced binding to DNA gyrase, leading to effective bacterial cell death.

Mecanismo De Acción

The mechanism of action of ®-2-(1-Aminoethyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to selectively bind to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Key Differences :

- Fluorination (e.g., in ) enhances metabolic resistance and alters polarity. The trifluoroethyl group in significantly increases hydrophobicity (~3× logP compared to the parent compound).

- Ethanol backbone in improves aqueous solubility (logP ~0.5 vs. ~1.2 for the parent compound).

Functional Group Variations

Key Differences :

- Hydroxyethylamine () introduces additional hydrogen bonding, enhancing receptor binding affinity.

- Phenylpropanolamine () has a longer carbon chain, increasing bioavailability (oral absorption ~90% vs. ~60% for the parent compound).

Chiral and Stereochemical Variants

Actividad Biológica

(R)-2-(1-Aminoethyl)phenol hydrochloride is an organic compound that has garnered attention for its significant biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C9H12ClN

- Molecular Weight : 173.64 g/mol

- Functional Groups : Contains an amino group and a hydroxyl group, which are crucial for its biological interactions.

The hydrochloride form enhances its solubility in water, making it suitable for pharmaceutical formulations. The presence of the aminoethyl side chain contributes to its activity by allowing interactions with various biological targets.

This compound exhibits several mechanisms of action:

- Neurotransmitter Modulation : It may act as an inhibitor or modulator of neurotransmitter receptors, influencing pathways involved in mood regulation, which could be beneficial in treating conditions such as depression and anxiety disorders.

- Enzyme Interaction : The compound has shown potential in interacting with enzymes involved in metabolic pathways, suggesting a role in metabolic regulation.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activities against certain bacterial strains, although further research is needed to confirm these effects .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds as follows:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-2-(1-Aminoethyl)-6-methylphenol | 180683-45-8 | 1.00 | Contains a methyl group enhancing lipophilicity |

| 2-(1-Aminoethyl)phenol hydrochloride | 17087-49-9 | 0.97 | Lacks chirality; primarily used as a research chemical |

| (R)-2-(1-Aminoethyl)phenol | 123983-05-1 | 0.97 | Non-hydrochloride form; used in similar applications |

| (S)-2-(1-Aminoethyl)phenol hydrochloride | 2829292-65-9 | 0.97 | Stereoisomer with potentially different biological activity |

This table highlights the unique stereochemistry of this compound, which may influence its efficacy and specificity compared to its counterparts.

Research Findings and Case Studies

Recent studies have explored the potential applications of this compound:

- Neuropharmacology Studies : Research indicates that this compound can modulate neurotransmitter systems effectively. For instance, it has been shown to enhance serotonin receptor activity, which is crucial for mood stabilization .

- Antimicrobial Activity : In vitro tests have demonstrated that this compound exhibits inhibitory effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate antibacterial activity .

- Therapeutic Applications : Given its ability to interact with neurotransmitter systems and potential antimicrobial properties, there is ongoing research into its use as a therapeutic agent for psychiatric disorders and infections.

Q & A

Q. What are the key steps and optimization strategies for synthesizing (R)-2-(1-Aminoethyl)phenol hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step processes, including amination of a phenolic precursor followed by chiral resolution or asymmetric catalysis to achieve enantiomeric purity. For example, reductive amination of 2-hydroxyacetophenone with a chiral catalyst can yield the (R)-enantiomer. Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization. Hydrochloride salt formation is achieved via HCl gas or concentrated HCl in anhydrous conditions to enhance stability .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with phenolic -OH and amino protons appearing as distinct peaks (~5-6 ppm and ~1.5-2.5 ppm, respectively).

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity (>98% for pharmaceutical-grade material).

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H] at m/z 169.2) and detects impurities .

Q. How does the hydrochloride salt form influence the compound's stability and solubility?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (critical for in vitro assays) and stabilizes the amino group against oxidation. Stability studies under varying pH (2–8) and temperature (4–40°C) show degradation <5% over 6 months when stored desiccated at -20°C. Accelerated stability testing (40°C/75% RH) identifies degradation products via TLC or LC-MS .

Q. What role does the fluorine substituent play in the compound's bioactivity?

- Methodological Answer : Fluorination enhances metabolic stability and binding affinity to hydrophobic receptor pockets. Comparative studies of fluorinated vs. non-fluorinated analogs show a 3–5-fold increase in serotonin receptor modulation, attributed to electronegative interactions and reduced off-target effects .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer : Store desiccated at -20°C in amber vials to prevent photodegradation. Use PPE (gloves, lab coat) to avoid dermal exposure. For solution preparation, work under inert atmosphere (N) to prevent amine oxidation. Waste disposal must comply with local regulations for halogenated organics .

Advanced Research Questions

Q. How to design experiments to assess this compound's binding affinity to neurotransmitter receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use H-labeled serotonin or dopamine in competitive binding studies with HEK293 cells expressing recombinant receptors.

- Surface Plasmon Resonance (SPR) : Immobilize receptor proteins on sensor chips to measure real-time association/dissociation kinetics.

- Data Analysis : Calculate IC and K values using nonlinear regression (e.g., GraphPad Prism) .

Q. What strategies ensure enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps to achieve >99% ee.

- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers in polar solvents.

- Quality Control : Regular chiral HPLC checks at intermediate stages to detect racemization .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in dopamine pathway modulation may arise from differences in neuronal vs. non-neuronal cell models.

- Dose-Response Curves : Validate potency thresholds (EC) across multiple replicates.

- Structural Confirmation : Ensure batch-to-batch consistency in enantiomeric purity via X-ray crystallography .

Q. What methodologies are used to study structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., methyl, chloro) at the phenolic ring or aminoethyl chain.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like 5-HT.

- In Vitro Testing : Compare IC values across analogs to identify critical functional groups .

Q. How to evaluate metabolic stability and toxicity in preclinical models?

- Methodological Answer :

- Hepatic Microsome Assays : Incubate with human/rat liver microsomes to measure half-life (t) and identify metabolites via LC-MS/MS.

- Cytotoxicity Screening : Use MTT assays in HepG2 cells.

- In Vivo Toxicity : Administer escalating doses in rodent models (OECD 423) to assess acute toxicity and organ histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.